Cas no 442567-71-7 (1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine)
1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine
- 4-(4-(2-(benzhydryloxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
- Thieno[2,3-d]pyrimidine, 4-[4-[2-(diphenylmethoxy)ethyl]-1-piperazinyl]-5-(4-fluorophenyl)-
- 1-[2-(DIPHENYLMETHOXY)ETHYL]-4-[5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE
- Oprea1_493446
- F1092-0426
- AKOS001677164
- SR-01000500370
- 4-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
- 442567-71-7
- SR-01000500370-1
- Oprea1_652870
-
- Inchi: 1S/C31H29FN4OS/c32-26-13-11-23(12-14-26)27-21-38-31-28(27)30(33-22-34-31)36-17-15-35(16-18-36)19-20-37-29(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-14,21-22,29H,15-20H2
- InChI Key: WPCPQNUJQWMJOB-UHFFFAOYSA-N
- SMILES: C1=NC(N2CCN(CCOC(C3=CC=CC=C3)C3=CC=CC=C3)CC2)=C2C(C3=CC=C(F)C=C3)=CSC2=N1
Computed Properties
- Exact Mass: 524.20461090g/mol
- Monoisotopic Mass: 524.20461090g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 38
- Rotatable Bond Count: 8
- Complexity: 686
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.6
- Topological Polar Surface Area: 69.7Ų
Experimental Properties
- Density: 1.257±0.06 g/cm3(Predicted)
- Boiling Point: 668.0±55.0 °C(Predicted)
- pka: 6.69±0.10(Predicted)
1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA63162-1mg |
1-[2-(diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine |
442567-71-7 | 1mg |
$245.00 | 2024-04-20 | ||
| A2B Chem LLC | BA63162-5mg |
1-[2-(diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine |
442567-71-7 | 5mg |
$272.00 | 2024-04-20 | ||
| A2B Chem LLC | BA63162-10mg |
1-[2-(diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine |
442567-71-7 | 10mg |
$291.00 | 2024-04-20 | ||
| A2B Chem LLC | BA63162-25mg |
1-[2-(diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine |
442567-71-7 | 25mg |
$360.00 | 2024-04-20 | ||
| A2B Chem LLC | BA63162-50mg |
1-[2-(diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine |
442567-71-7 | 50mg |
$504.00 | 2024-04-20 | ||
| Life Chemicals | F1092-0426-2μmol |
1-[2-(diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine |
442567-71-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1092-0426-5μmol |
1-[2-(diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine |
442567-71-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1092-0426-10μmol |
1-[2-(diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine |
442567-71-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1092-0426-20μmol |
1-[2-(diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine |
442567-71-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1092-0426-1mg |
1-[2-(diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine |
442567-71-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine
Comprehensive Overview of 1-[2-(Diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine (CAS No. 442567-71-7)
1-[2-(Diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine (CAS No. 442567-71-7) is a structurally complex compound that has garnered significant attention in pharmaceutical and biochemical research. Its unique molecular architecture, featuring a thieno[2,3-d]pyrimidine core and a piperazine moiety, positions it as a promising candidate for drug discovery. Researchers are particularly interested in its potential interactions with central nervous system (CNS) targets, given the presence of the diphenylmethoxy group, which is often associated with blood-brain barrier permeability.
The compound's 4-fluorophenyl substituent enhances its binding affinity to specific receptors, making it a subject of study for conditions like neurodegenerative diseases and mood disorders. Recent trends in AI-driven drug discovery have highlighted the importance of such scaffolds in virtual screening pipelines. Users frequently search for terms like "thienopyrimidine derivatives in CNS drug development" or "piperazine-based therapeutics," reflecting the growing interest in this chemical space. Its CAS No. 442567-71-7 is often queried alongside "structure-activity relationship (SAR)" studies, emphasizing its relevance in medicinal chemistry.
From a synthetic perspective, the compound's thieno[2,3-d]pyrimidin-4-yl group offers versatility for further functionalization, enabling the exploration of structure-activity relationship (SAR) optimizations. Laboratories focusing on high-throughput screening (HTS) frequently incorporate this scaffold due to its balanced physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity. These features align with current industry demands for drug-like molecules that comply with Lipinski's Rule of Five.
In the context of personalized medicine, researchers are investigating the compound's potential as a selective receptor modulator. Its fluorophenyl and diphenylmethoxy groups contribute to its selectivity profile, a hot topic in forums discussing targeted therapy. Searches for "fluorophenyl in drug design" or "piperazine pharmacokinetics" often intersect with discussions about this compound, underscoring its interdisciplinary appeal.
Environmental and green chemistry considerations are also relevant, as the synthesis of such heterocyclic compounds increasingly emphasizes atom economy and catalytic efficiency. The compound's thienopyrimidine core is amenable to microwave-assisted synthesis, a technique gaining traction for reducing reaction times and energy consumption. This aligns with the broader shift toward sustainable pharmaceutical manufacturing, a frequently searched topic in academic and industrial circles.
In summary, 1-[2-(Diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine (CAS No. 442567-71-7) represents a multifaceted tool for modern drug discovery. Its structural features and bioactivity potential resonate with current trends in CNS therapeutics, computational chemistry, and sustainable synthesis, making it a compound of enduring scientific and commercial interest.
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